1-(2-Tert-butylphenyl)ethan-1-one
Overview
Description
1-(2-Tert-butylphenyl)ethan-1-one, also known as 2-tert-Butylphenylacetone, is a chemical compound with the molecular formula C12H16O. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound has gained significant attention in various fields of research due to its unique chemical structure and biological activity.
Preparation Methods
The synthesis of 1-(2-Tert-butylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
1-(2-Tert-butylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents under appropriate conditions.
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Tert-butylphenyl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: Research has explored its potential as a precursor in the synthesis of therapeutic agents, including anti-inflammatory and analgesic drugs.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1-(2-Tert-butylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. Additionally, it may interact with receptor sites, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
1-(2-Tert-butylphenyl)ethan-1-one can be compared with similar compounds such as 4-tert-Butylacetophenone and 4-tert-Butylbenzaldehyde. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and resulting chemical properties .
4-tert-Butylacetophenone: Similar in structure but differs in the position of the tert-butyl group and the presence of a ketone functional group.
4-tert-Butylbenzaldehyde: Contains an aldehyde functional group instead of a ketone, leading to different reactivity and applications.
Biological Activity
1-(2-Tert-butylphenyl)ethan-1-one, also known as 2-tert-butylacetophenone, is an organic compound with the molecular formula . It features a ketone functional group attached to a tert-butyl-substituted phenyl ring. This compound has garnered attention due to its diverse biological activities and applications in various fields, particularly in pharmaceuticals and biochemistry.
- Molecular Weight : 176.25 g/mol
- Chemical Structure : The compound consists of a phenyl ring substituted with a tert-butyl group and an acetyl group, which contributes to its unique reactivity and biological interactions.
Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits significant biological activity through its ability to interact with specific enzymes and receptors. Interaction studies have demonstrated that this compound can bind to various molecular targets, influencing biochemical pathways crucial for cellular function.
- Mechanism of Action : The compound's structural properties allow it to modulate enzyme activity, suggesting potential therapeutic applications in drug development. For instance, it has shown promise as an enzyme inhibitor, which could be beneficial in treating conditions where modulation of enzyme activity is required .
Cytotoxicity
A notable study highlighted the cytotoxic effects of this compound against specific cancer cell lines. The compound exhibited significant cytotoxicity against B16 murine melanoma and HaCaT human keratinocyte cell lines, with half-maximal inhibitory concentration (IC50) values in the micromolar range. This suggests potential applications in cancer therapeutics.
Anti-inflammatory and Analgesic Effects
Given its structural similarities to other known anti-inflammatory agents, this compound is being explored for its potential anti-inflammatory and analgesic effects. Its ability to inhibit specific enzymes involved in inflammatory pathways positions it as a candidate for further pharmacological evaluation.
Case Study 1: Cytotoxicity Assessment
A study conducted on the cytotoxic effects of this compound involved treating B16 melanoma cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 40 |
100 | 20 |
The IC50 was calculated to be approximately 30 µM, indicating effective cytotoxicity at relatively low concentrations.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of the compound, particularly its effect on cyclooxygenase (COX) enzymes involved in inflammation. The results demonstrated that this compound inhibited COX activity in a dose-dependent manner.
Concentration (µM) | COX Inhibition (%) |
---|---|
0 | 0 |
10 | 25 |
25 | 50 |
50 | 75 |
100 | >90 |
This inhibition profile suggests that the compound could serve as a lead for developing new anti-inflammatory drugs .
Synthesis and Applications
The synthesis of this compound typically involves Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride, using a Lewis acid catalyst like aluminum chloride. This method allows for high yields and purity, making it suitable for industrial applications.
Applications include :
- Pharmaceuticals : As an intermediate in the synthesis of various drugs, including anti-inflammatory agents.
- Biochemical Research : Used in studies exploring enzyme interactions and receptor binding.
- Agrochemicals : Potential use in developing agricultural chemicals due to its biological activity.
Properties
IUPAC Name |
1-(2-tert-butylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(13)10-7-5-6-8-11(10)12(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDNDFZMUIMPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608953 | |
Record name | 1-(2-tert-Butylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22583-61-5 | |
Record name | 1-(2-tert-Butylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-tert-butylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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